4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide
Description
4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a cyano group at the para position of the benzene ring and a cyclopentylmethyl moiety substituted with a 2-hydroxyethoxy group.
Properties
IUPAC Name |
4-cyano-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c16-11-13-3-5-14(6-4-13)22(19,20)17-12-15(21-10-9-18)7-1-2-8-15/h3-6,17-18H,1-2,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGSLVCRFGJTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)C#N)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzenesulfonamide core substituted with a cyano group and a cyclopentyl moiety. The presence of the hydroxyethoxy group enhances its solubility and bioavailability. The molecular formula is C16H22N2O3S, with a molecular weight of approximately 342.43 g/mol.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Carbonic Anhydrases : The compound acts as an inhibitor of several isoforms of carbonic anhydrases (CAs), particularly hCA VII, which is implicated in neuropathic pain pathways. This inhibition can lead to reduced pain signaling in affected tissues .
- Cathepsin Inhibition : It also demonstrates inhibitory activity against cathepsins S and B, enzymes involved in protein degradation and implicated in various pathological conditions including cancer and inflammation .
Biological Activity Data
The following table summarizes the biological activity data related to the compound:
Case Studies
Several studies have investigated the biological effects of this compound:
- Neuropathic Pain Model : A study evaluated the efficacy of the compound in a neuropathic pain model in rodents. The results indicated a significant reduction in pain scores compared to controls, suggesting its potential as an analgesic agent targeting hCA VII .
- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis through cathepsin-mediated pathways. This highlights its dual role as both an anti-inflammatory and anti-cancer agent .
Future Directions
The promising biological activities of this compound suggest several avenues for future research:
- Structural Optimization : Further modifications to enhance selectivity and potency against specific CA isoforms and cathepsins could yield more effective therapeutic agents.
- Clinical Trials : Given its dual mechanism, clinical trials are warranted to assess its efficacy and safety in humans for treating neuropathic pain and certain cancers.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
4-methoxy-N-(3-propylcyclopent-2-en-1-ylidene)benzenesulfonamide (1g)
- Structural Differences: Substituent on benzene ring: Methoxy (1g) vs. cyano (target compound). Methoxy is electron-donating, while cyano is electron-withdrawing, altering electronic properties and binding affinities. Cyclopentyl group: 1g contains a cyclopentenylidene ring (unsaturated, planar) vs. the saturated cyclopentylmethyl group in the target compound. This impacts conformational flexibility and steric interactions.
- Functional Impact :
2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide
- Core Structure : Benzamide (amide bond) vs. benzenesulfonamide (sulfonamide bond). Sulfonamides generally exhibit stronger hydrogen-bonding capacity and higher acidity (pKa ~10) compared to amides (pKa ~15–17).
Cyclopentyl Ester Derivatives (European Patent Compounds)
- Functional Groups : The patent compounds feature carbamic acid esters linked to complex heterocycles (e.g., pyrrolo-triazolo-pyrazine), contrasting with the benzenesulfonamide core of the target compound.
- Biological Relevance :
Data Table: Key Properties of Compared Compounds
| Compound Name | Core Structure | Key Substituents | Solubility (Predicted) | pKa (Sulfonamide/Amide) | Bioactivity Notes |
|---|---|---|---|---|---|
| 4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide | Benzenesulfonamide | Cyano, hydroxyethoxy-cyclopentyl | Moderate (logP ~2.5) | ~10.2 | Potential enzyme inhibition |
| 4-methoxy-N-(3-propylcyclopent-2-en-1-ylidene)benzenesulfonamide (1g) | Benzenesulfonamide | Methoxy, cyclopentenylidene | Low (logP ~3.1) | ~9.8 | Enhanced π-π interactions |
| 2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide | Benzamide | Methyl, isopropoxy | Low (logP ~3.4) | ~15.5 | Limited hydrogen-bonding capacity |
| Isobutyl-carbamic acid cyclopentyl ester | Carbamic acid ester | Pyrrolo-triazolo-pyrazine, ethyl | Variable | N/A | Metabolic instability |
Research Findings and Mechanistic Insights
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound may enhance binding to enzymes with electron-deficient active sites (e.g., tyrosine kinases) compared to methoxy-substituted analogs .
- Hydroxyethoxy vs. Alkoxy Groups: The hydroxyethoxy substituent improves solubility (logP reduction by ~0.6–1.0 vs. isopropoxy) and may act as a hydrogen-bond donor, a feature absent in 1-methylethoxy or methoxy derivatives .
- Cyclopentyl vs.
Limitations and Gaps in Current Evidence
- The provided evidence lacks direct pharmacological data for this compound, necessitating extrapolation from structural analogs.
- No in vitro or in vivo studies comparing sulfonamide derivatives with carbamic acid esters are cited in the provided materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
